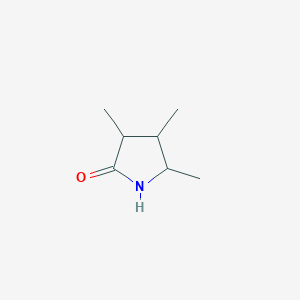

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Synthesis Analysis

A metal-free approach for the synthesis of 5-trifluoromethyl-1,2,4-triazoles via I2-mediated [4+1] annulation of readily available trifluoroacetimidohydrazides and methyl ketones has been achieved . Another method involves a metal-, azide- and CF3-reagent free approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .Molecular Structure Analysis

The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis

Trifluoromethylation reactions involve an electrophile and the CF3 anion, while the electrophilic trifluoromethylation reaction involves a nucleophile and the CF3 cation . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Applications De Recherche Scientifique

Drug Development

The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . The introduction of trifluoromethyl into therapeutic compounds can impart beneficial effects to lipophilicity, metabolic stability, conformational preference, and bioavailability . Therefore, “5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde” could potentially be used as a building block in the development of new drugs.

Anti-Cancer Research

Research efforts are exploring the use of trifluoromethyl-containing compounds as a scaffold for developing new drugs. Studies have shown that incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer activities.

Anti-Bacterial and Anti-Fungal Research

In addition to anti-cancer properties, trifluoromethyl-containing compounds have also shown promising anti-bacterial and anti-fungal activities. This suggests that “5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde” could be used in the development of new anti-bacterial and anti-fungal agents.

Enzyme Inhibition

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that “5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde” could potentially be used in the development of new enzyme inhibitors.

Organic Synthesis

The compound could be used in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. For example, boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings, which are versatile tools for forming carbon-carbon bonds.

Material Science

Given the unique properties of fluorine-containing compounds, “5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde” could potentially find applications in material science. For example, organo-fluorine compounds find use in electronics and catalysis .

Safety and Hazards

The safety data sheet for a related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde involves the reaction of 5-amino-1,2,4-triazole with trifluoroacetaldehyde in the presence of a suitable oxidizing agent to yield the desired product.", "Starting Materials": [ "5-amino-1,2,4-triazole", "trifluoroacetaldehyde", "oxidizing agent" ], "Reaction": [ "To a solution of 5-amino-1,2,4-triazole in a suitable solvent, add trifluoroacetaldehyde.", "Add an oxidizing agent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

Numéro CAS |

944906-25-6 |

Nom du produit |

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde |

Formule moléculaire |

C4H2F3N3O |

Poids moléculaire |

165.1 |

Pureté |

90 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.